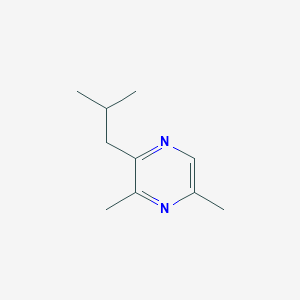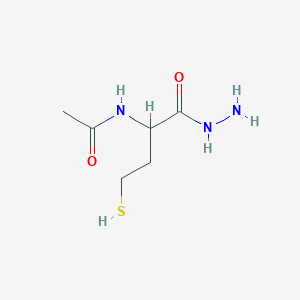![molecular formula C8H11NO2 B149233 Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 131179-10-7](/img/structure/B149233.png)
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also known as tropane, is a bicyclic organic compound that has been extensively studied due to its unique chemical properties. Tropane has a variety of potential applications in scientific research, especially in the fields of pharmacology and neurochemistry. In
科学的研究の応用
Tropane has a variety of potential applications in scientific research, especially in the fields of pharmacology and neurochemistry. Tropane derivatives have been shown to have significant effects on the central nervous system, including the ability to modulate neurotransmitter release and uptake. Tropane derivatives have also been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.
作用機序
The mechanism of action of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate derivatives involves the inhibition of neurotransmitter reuptake through the blockade of transporters such as the dopamine transporter, norepinephrine transporter, and serotonin transporter. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. Tropane derivatives have also been shown to have affinity for a variety of other receptors, including the sigma receptor and the muscarinic acetylcholine receptor.
生化学的および生理学的効果
Tropane derivatives have a variety of biochemical and physiological effects, including the ability to modulate neurotransmitter release and uptake, enhance synaptic transmission, and alter the activity of ion channels. Tropane derivatives have also been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.
実験室実験の利点と制限
Tropane derivatives have a number of advantages for use in lab experiments, including their ability to modulate neurotransmitter release and uptake, and their potential therapeutic applications. However, there are also limitations to their use, including their potential for toxicity and their limited availability.
将来の方向性
There are a number of potential future directions for research on Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate derivatives, including the development of more potent and selective compounds, the exploration of their potential therapeutic applications in the treatment of neurological and psychiatric disorders, and the investigation of their potential as tools for studying the central nervous system. Other potential future directions include the investigation of their potential as imaging agents for use in diagnostic and therapeutic applications.
合成法
Tropane can be synthesized through a variety of methods, including the classical Robinson annulation reaction and the more modern Pictet-Spengler reaction. The Robinson annulation reaction involves the condensation of an alpha, beta-unsaturated ketone with an aldehyde or ketone, followed by cyclization to form the Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate ring system. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone, followed by cyclization to form the Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate ring system. Both methods have been used successfully to synthesize Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, with the Pictet-Spengler reaction being the more efficient and practical method.
特性
CAS番号 |
131179-10-7 |
|---|---|
製品名 |
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
MSKBXAFDTMWIOC-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2CCC1C=C2 |
正規SMILES |
COC(=O)N1C2CCC1C=C2 |
同義語 |
7-Azabicyclo[2.2.1]hept-2-ene-7-carboxylicacid,methylester,anti-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



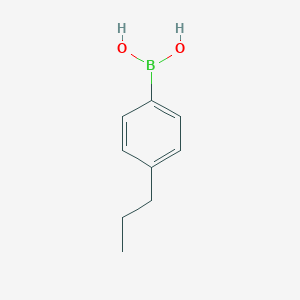
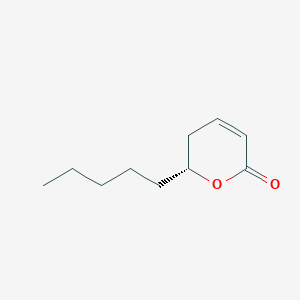
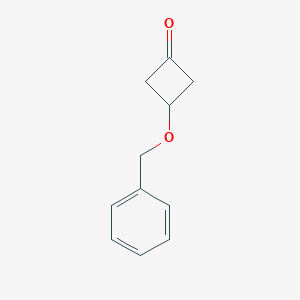
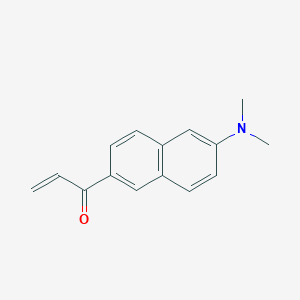
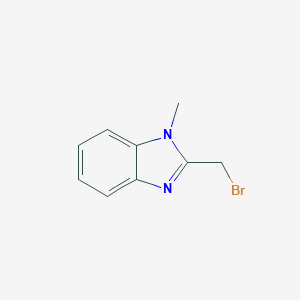
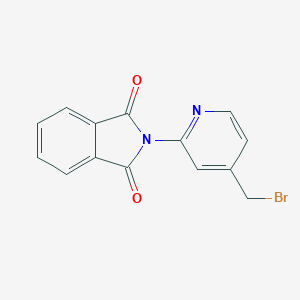
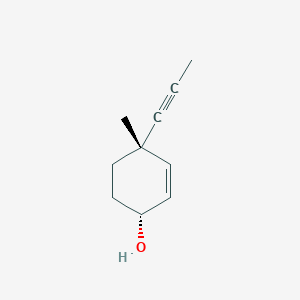
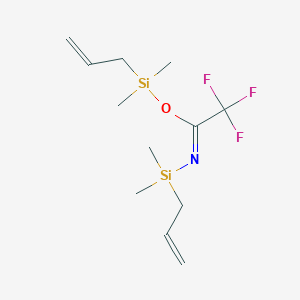
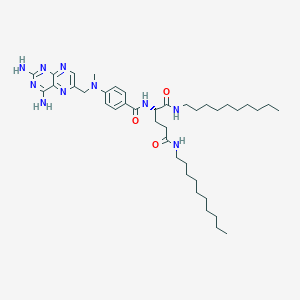
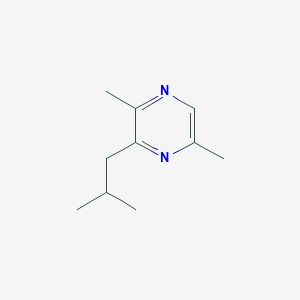
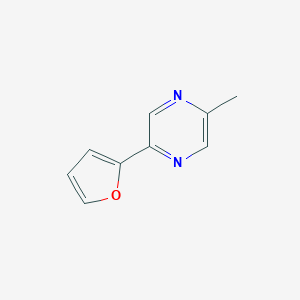
![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
